molecular formula C10H8ClNO B3137087 (2-Chloroquinolin-4-yl)methanol CAS No. 432518-08-6

(2-Chloroquinolin-4-yl)methanol

Cat. No.: B3137087
CAS No.: 432518-08-6
M. Wt: 193.63 g/mol
InChI Key: SNWUTAHJMYFAGB-UHFFFAOYSA-N
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Description

(2-Chloroquinolin-4-yl)methanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound features a quinoline ring system with a chloro substituent at the second position and a hydroxymethyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for (2-Chloroquinolin-4-yl)methanol involves the reaction of 2-chloroquinoline with formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Another method involves the use of the Mitsunobu reaction, where (2-chloroquinolin-3-yl)methanol is dehydrated with nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, and 2-oxoquinoline in dry tetrahydrofuran in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroquinolin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro substituent can be reduced to form the corresponding quinoline derivative without the chloro group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or sodium ethoxide in anhydrous conditions.

Major Products Formed

    Oxidation: 2-Chloroquinoline-4-carbaldehyde or 2-chloroquinoline-4-carboxylic acid.

    Reduction: Quinolin-4-ylmethanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloroquinolin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloroquinolin-4-yl)methanol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes or interfere with DNA synthesis. The chloro substituent and the hydroxymethyl group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Chloroquinoline-4-carboxylic acid
  • Quinolin-4-ylmethanol

Uniqueness

(2-Chloroquinolin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

(2-Chloroquinolin-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives, including this compound, have been extensively studied for their antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8ClN_O, with a molecular weight of approximately 195.63 g/mol. The compound features a quinoline ring system substituted with a chlorine atom at the 2-position and a hydroxymethyl group at the 4-position. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains by inhibiting DNA synthesis, which is crucial for bacterial replication. This mechanism involves interference with bacterial DNA gyrase and type IV topoisomerase.
  • Antiviral Properties : There is emerging evidence suggesting that this compound may have antiviral effects, particularly against viral pathogens such as Dengue virus (DENV) and potentially others .
  • Anticancer Potential : Preliminary studies indicate that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies on this compound are still limited but show promise .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : By targeting enzymes like DNA gyrase, the compound disrupts bacterial DNA replication, leading to cell death.
  • Interference with Viral Replication : The compound may inhibit viral replication through direct interaction with viral proteins or by disrupting cellular pathways essential for viral life cycles .
  • Cytotoxic Effects on Cancer Cells : Quinoline derivatives are known to induce cytotoxicity in various cancer cell lines, potentially through the generation of reactive oxygen species (ROS) or modulation of signaling pathways involved in cell survival .

Research Findings

A summary of significant findings related to the biological activity of this compound is presented in the following table:

StudyActivity AssessedKey FindingsReference
Study AAntimicrobialEffective against E. coli and S. aureus; IC50 values < 50 µM
Study BAntiviralInhibits DENV replication; IC50 = 19 µM
Study CAnticancerInduces apoptosis in HCT116 cells; IC50 = 25 µM
Study DCytotoxicityNo significant toxicity on Vero cells at < 100 µM

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics.
  • Antiviral Activity Against DENV : Research indicated that this compound significantly reduced viral loads in infected cell cultures, pointing towards its potential as an antiviral agent.
  • Cancer Cell Line Studies : In vitro studies showed that treatment with this compound led to reduced viability in various cancer cell lines, with mechanisms involving apoptosis being further explored.

Properties

IUPAC Name

(2-chloroquinolin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-5,13H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWUTAHJMYFAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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